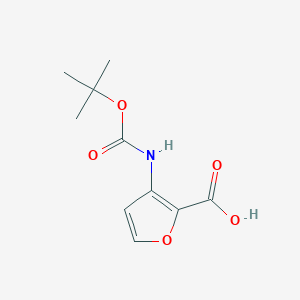

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZNSNPSQJFTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676500 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655255-06-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a Boc-protected amine on the furan scaffold makes this molecule a valuable building block for the synthesis of complex pharmaceutical agents. This document will delve into the intricacies of its molecular architecture, the synergistic interplay of its functional groups, and the foundational principles guiding its synthesis and characterization. While specific, publicly available experimental spectroscopic data for this exact molecule is limited, this guide will leverage established principles of organic chemistry and data from analogous structures to provide a robust theoretical and practical framework for researchers.

Introduction: The Strategic Importance of Substituted Furans

Furan-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The furan ring system, an aromatic five-membered heterocycle containing oxygen, serves as a versatile template for the development of drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of an amino group, protected by the acid-labile tert-butoxycarbonyl (Boc) group, at the 3-position of the furan-2-carboxylic acid core, creates a trifunctional molecule with significant potential for further chemical elaboration. The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. This strategic protection allows for selective reactions at other positions of the molecule, enabling the construction of complex molecular architectures.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a Boc-protected amino group at the 3-position.

Key Structural Features:

-

Furan Ring: An aromatic heterocycle that contributes to the overall planarity and electronic properties of the molecule.

-

Carboxylic Acid Group: An acidic functional group that can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and pharmacokinetic properties.

-

Boc-Protected Amino Group: A carbamate functional group that renders the amino group nucleophilically inactive under many conditions, thereby directing the reactivity of the molecule. The bulky tert-butyl group also imparts specific steric properties.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 886365-15-9 | [4] |

| Molecular Formula | C₁₀H₁₃NO₅ | [4] |

| Molecular Weight | 227.21 g/mol | [4] |

| Appearance | Solid (predicted) | [4] |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization (Theoretical Framework)

A comprehensive understanding of the molecular structure of this compound requires detailed spectroscopic analysis. Although specific experimental spectra for this compound are not widely published, we can predict the expected spectroscopic signatures based on the constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Furan Protons: The two protons on the furan ring are expected to appear as distinct signals in the aromatic region, likely between 6.0 and 8.0 ppm. Their chemical shifts and coupling constants will be influenced by the electronic effects of the carboxylic acid and the Boc-amino substituents.

-

NH Proton: The proton of the carbamate nitrogen is expected to appear as a singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the range of 7.0-9.0 ppm.

-

tert-Butyl Protons: A characteristic sharp singlet integrating to nine protons will be observed in the upfield region, typically around 1.5 ppm, corresponding to the magnetically equivalent methyl groups of the Boc protecting group.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal may be exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region (150-180 ppm). The carboxylic acid carbonyl will likely be at the lower end of this range, while the carbamate carbonyl of the Boc group will be at the higher end.

-

Furan Carbons: Four signals corresponding to the carbons of the furan ring are expected in the aromatic region (approximately 100-160 ppm). The carbons directly attached to the substituents (C2 and C3) will have distinct chemical shifts from the other two furan carbons.

-

Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will give rise to two signals. The quaternary carbon will appear around 80 ppm, and the methyl carbons will be observed in the upfield region, typically around 28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

N-H Stretch (Carbamate): A sharp to moderately broad absorption is anticipated around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate.

-

C=O Stretch (Carboxylic Acid and Carbamate): Two distinct and strong carbonyl stretching bands are expected between 1680 and 1760 cm⁻¹. The carboxylic acid carbonyl will likely appear around 1700-1725 cm⁻¹, while the carbamate carbonyl will be at a slightly higher frequency, typically 1720-1740 cm⁻¹.

-

C-O Stretch: Strong C-O stretching vibrations from the carboxylic acid and the ester component of the carbamate will be visible in the 1200-1300 cm⁻¹ region.

-

Furan Ring Vibrations: Characteristic C-H and C=C stretching and bending vibrations for the furan ring will be present.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 227 would be expected. Key fragmentation patterns would likely involve:

-

Loss of the tert-Butyl Group: A prominent fragment at [M-57]⁺ resulting from the loss of the tert-butyl cation.

-

Loss of CO₂: Decarboxylation of the carboxylic acid could lead to a fragment at [M-44]⁺.

-

Loss of the Boc Group: Cleavage of the entire Boc group could also be a significant fragmentation pathway.

Synthesis Strategy: A Conceptual Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a logical synthetic route can be proposed based on established organic chemistry principles. The most plausible approach involves the synthesis of a 3-aminofuran-2-carboxylate ester, followed by Boc protection of the amino group and subsequent hydrolysis of the ester to the carboxylic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Methodological Considerations

Step 1: Synthesis of Ethyl 3-Aminofuran-2-carboxylate

A plausible route to the core 3-aminofuran-2-carboxylate scaffold involves the reaction of ethyl glycolate with a suitable β-ketonitrile in the presence of a base. This type of cyclization reaction is a known method for the formation of substituted furans.

Step 2: Boc Protection of the Amino Group

The resulting 3-aminofuran-2-carboxylate ester can then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This is a standard and high-yielding procedure for the introduction of the Boc protecting group onto an amino functionality.[5]

Step 3: Hydrolysis of the Ester

The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the Boc-protected ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) will yield the desired this compound.

Applications in Drug Discovery and Development

The title compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—the furan ring, the carboxylic acid, and the protected amine—allows for a variety of chemical transformations.

-

Peptide Synthesis: The carboxylic acid can be coupled with amines to form amide bonds, while the Boc-protected amine can be deprotected to reveal a free amine for further elongation of a peptide chain.

-

Heterocyclic Chemistry: The furan ring can undergo various transformations, and the substituents can be modified to explore structure-activity relationships (SAR) in drug discovery programs.

-

Scaffold for Library Synthesis: The molecule can serve as a starting point for the creation of a library of diverse compounds for high-throughput screening.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its molecular structure, featuring a furan core with orthogonal protecting and reactive groups, makes it an ideal building block for the synthesis of novel compounds with potential biological activity. While a comprehensive experimental characterization is not widely available in the public domain, this guide has provided a robust theoretical framework for understanding its molecular structure, spectroscopic properties, and a logical synthetic approach. Further research and publication of detailed experimental data for this compound would be a valuable contribution to the scientific community.

References

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid (CAS 655255-06-4): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction and Strategic Overview

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure uniquely combines three key chemical features on a single scaffold: a furan core, a carboxylic acid, and a tert-Butoxycarbonyl (Boc)-protected amine. The furan ring serves as a versatile bioisostere for phenyl or thiophene rings, often modulating pharmacokinetic properties and target engagement. The orthogonal reactivity of the carboxylic acid and the protected amine provides a robust platform for combinatorial library synthesis and targeted derivatization.

This guide offers a senior application scientist's perspective on this molecule, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its physicochemical properties, propose a logical synthetic pathway, detail its core chemical transformations, and contextualize its utility in modern drug development programs.

Physicochemical and Spectroscopic Profile

The compound is typically supplied as a solid with at least 97% purity, requiring refrigerated storage conditions between 2-8°C to maintain its integrity.[1][2][3]

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 655255-06-4 | [1][4][5] |

| Molecular Formula | C₁₀H₁₃NO₅ | [1] |

| Molecular Weight | 227.21 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1][2] |

| Storage Temperature | 2-8°C | [2][3] |

| InChI Key | NBZNSNPSQJFTQF-UHFFFAOYSA-N | [1][2][3] |

Predicted Spectroscopic Characteristics

While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on the analysis of its constituent functional groups and data from analogous furan-2-carboxylic acid derivatives.[6][7][8]

-

¹H NMR: The spectrum is expected to show distinct signals for the two furan ring protons, typically in the aromatic region. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet far upfield. The N-H proton of the carbamate will likely be a broad singlet, and the carboxylic acid proton will be a very broad singlet significantly downfield (10-12 ppm), the signal for which would disappear upon a D₂O shake.[8]

-

¹³C NMR: The carbonyl carbons of the carboxylic acid and the Boc group are expected in the 160-180 ppm range.[8] The four carbons of the furan ring will appear in the aromatic region, and the quaternary and methyl carbons of the Boc group will be found upfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (centered around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (approx. 1710 cm⁻¹), another C=O stretch from the Boc-carbamate (approx. 1690-1720 cm⁻¹), and an N-H stretch (approx. 3300-3400 cm⁻¹).[8]

| Feature | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Carboxylic Acid | ~10.0 - 12.0 (br s, 1H) | ~160 - 170 | ~2500 - 3300 (O-H, broad), ~1710 (C=O) |

| Boc Group | ~1.5 (s, 9H) | ~155 (C=O), ~80 (Quat. C), ~28 (CH₃) | ~1690 - 1720 (C=O) |

| Furan Ring | ~6.5 - 7.5 (d, 1H), ~7.5 - 8.0 (d, 1H) | ~110 - 150 | ~1500-1600 (C=C stretch) |

| Amine N-H | ~8.0 - 9.0 (br s, 1H) | - | ~3300 - 3400 |

Proposed Synthesis and Purification

The core logic is to begin with a commercially available, appropriately substituted furan, perform a regioselective functionalization to install the carboxylic acid, and finally introduce the protected amino group.

Detailed Hypothetical Protocol

Step 1: Synthesis of 3-Bromofuran-2-carboxylic acid

-

Rationale: Start with 3-bromofuran. The bromine atom serves as a handle for future functionalization and directs the initial C2-lithiation.

-

Procedure: Dissolve 3-bromofuran (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (N₂ or Ar).

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour. The lithium-halogen exchange is highly regioselective for the C2 position.

-

Bubble dry CO₂ gas through the solution for 2 hours or add crushed dry ice. The lithiated intermediate will trap the CO₂ to form the carboxylate salt.

-

Allow the reaction to warm to room temperature, then quench with 1M HCl until the pH is ~2.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude 3-bromofuran-2-carboxylic acid.

Step 2: Synthesis of this compound

-

Rationale: This step involves a copper-catalyzed N-arylation (Buchwald-Hartwig amination) of the aryl bromide with a Boc-protected nitrogen source, followed by saponification.

-

Procedure: To a solution of 3-bromofuran-2-carboxylic acid methyl ester (prepared by esterification of the acid from Step 1, 1.0 eq) in toluene, add tert-butyl carbamate (1.5 eq), a palladium catalyst like Pd₂(dba)₃ (0.05 eq), a suitable ligand such as XPhos (0.1 eq), and a base like K₂CO₃ (2.5 eq).

-

Self-Validation: The choice of a bulky phosphine ligand (XPhos) is critical for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for electron-rich heterocyclic substrates.

-

Degas the mixture and heat to reflux (approx. 110°C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Cool the reaction, filter through celite, and concentrate. Purify the resulting ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Dissolve the purified ester in a THF/water mixture and add LiOH (2.0 eq). Stir at room temperature until saponification is complete.

-

Acidify with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The value of this molecule lies in the predictable and differential reactivity of its functional groups. It serves as a "hub" from which diverse chemical structures can be accessed.

-

Boc-Group Deprotection: The Boc group is a robust protecting group that is stable to a wide range of conditions but can be cleanly removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature efficiently cleaves the carbamate to reveal the primary amine (3-aminofuran-2-carboxylic acid).[11] This free amine is a potent nucleophile, ready for subsequent acylation, alkylation, or sulfonylation reactions.

-

Carboxylic Acid Activation and Coupling: The carboxylic acid is a versatile handle for forming amide bonds, which are central to peptide and small molecule drug structures. Standard peptide coupling reagents like HATU, HOBt/EDC, or PyBOP can activate the carboxyl group, facilitating its reaction with a primary or secondary amine to form the corresponding amide. This reaction is the cornerstone of library synthesis using this scaffold.

-

Relative Reactivity: In the landscape of carboxylic acid derivatives, the free carboxylic acid is moderately reactive.[12] Activation is required for it to react with neutral nucleophiles like amines. The Boc-protected amine is unreactive under these conditions, demonstrating the orthogonal nature of the molecule's functional groups, which is a critical principle for efficient and clean multi-step synthesis.

Applications in Drug Discovery

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[13] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[14][15]

-

Scaffold-Based Drug Design: this compound provides a rigid core upon which chemical diversity can be systematically built. By deprotecting the amine and coupling various carboxylic acids, or by activating the carboxylic acid and coupling a library of amines, researchers can rapidly generate hundreds of distinct molecules.

-

Bioisosteric Replacement: The furan ring is often used as a bioisostere for a benzene ring. It has a similar size and aromaticity but possesses a different electronic distribution and a hydrogen bond accepting oxygen atom, which can lead to altered target binding, improved solubility, or modified metabolic profiles.

-

Fragment-Based Discovery: This molecule can be considered an elaborate fragment. Its derivatization allows for "fragment growing" or "fragment linking" strategies to develop higher affinity ligands for biological targets.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

-

Hazard Profile: The compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[2][3] For long-term storage, an inert atmosphere (e.g., argon) is recommended to prevent degradation.

References

- 1. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | CymitQuimica [cymitquimica.com]

- 2. This compound | 655255-06-4 [sigmaaldrich.com]

- 3. This compound | 655255-06-4 [sigmaaldrich.com]

- 4. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | 655255-06-4 [chemicalbook.com]

- 5. CAS#:655255-06-4 | this compound | Chemsrc [chemsrc.com]

- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Characterization of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

Abstract

Introduction and Molecular Overview

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a synthetic building block that incorporates a furan scaffold, a common motif in medicinal chemistry, with a protected amino acid functionality. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, preventing unwanted side reactions and allowing for controlled, site-specific modifications in complex syntheses. Accurate structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of final target molecules.

Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide will deconstruct the expected spectroscopic signature of the target compound by examining its constituent parts: the furan ring, the carboxylic acid, the carbamate (Boc group), and the tert-butyl group.

Molecular Structure and Functional Groups

The molecule's structure dictates its spectroscopic properties. Understanding the electronic environment of each atom is the first step in predicting and interpreting spectral data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the signals for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded, acidic, and subject to hydrogen bonding and exchange, resulting in a broad signal that may disappear upon a D₂O shake.[1][2][3] |

| Furan H-5 | ~7.5 - 7.9 | Doublet | 1H | This proton is adjacent to the furan oxygen and is expected to be the most deshielded of the ring protons. It will be coupled to H-4.[4][5] |

| Furan H-4 | ~6.5 - 6.8 | Doublet | 1H | Coupled to H-5, this proton appears further upfield. The exact position is influenced by the electron-donating amino group at C3.[4][5] |

| -NH- | ~7.0 - 8.5 | Broad Singlet | 1H | The amide proton signal is often broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| -C(CH₃)₃ | ~1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet, a hallmark of the Boc-protecting group.[6][7] |

Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but the carboxylic acid proton may exchange too rapidly to be observed. A more polar, aprotic solvent like DMSO-d₆ is often preferred as it slows the exchange of acidic protons (NH and COOH), allowing for their definitive observation through hydrogen bonding with the solvent.[8]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Validation (D₂O Shake): To confirm the -COOH and -NH signals, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons should diminish or disappear.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key building block in medicinal chemistry and organic synthesis. The document synthesizes theoretical principles with practical, field-proven methodologies for handling and characterization. The dual functionality of a hydrophilic carboxylic acid and a lipophilic Boc-protecting group results in a nuanced solubility profile, with high solubility in polar aprotic organic solvents and basic aqueous solutions, but limited solubility in water and nonpolar solvents. The compound's stability is primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, which is readily cleaved under acidic conditions but remains robust in neutral to basic media. The furan scaffold introduces potential photosensitivity, a critical consideration for storage and handling. This guide provides detailed experimental protocols for both solubility assessment and stability testing, enabling researchers to optimize reaction conditions, formulation development, and storage protocols to ensure the integrity of this valuable reagent.

Introduction

This compound is a heterocyclic amino acid derivative that serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure incorporates three key features: a furan ring, a common scaffold in biologically active molecules; a carboxylic acid, providing a handle for amide bond formation; and a tert-butoxycarbonyl (Boc) protecting group.

The Boc group is a cornerstone of modern organic chemistry, prized for its stability under a wide range of basic and nucleophilic conditions while allowing for facile, selective removal under mild acid treatment.[1][2] This orthogonality is crucial in multi-step syntheses, particularly in peptide chemistry and the development of novel therapeutics.[3] Understanding the interplay between the polar furan-carboxylic acid moiety and the nonpolar, bulky Boc group is paramount to predicting and controlling the molecule's behavior in various experimental settings.

This guide aims to provide an in-depth, practical overview of the solubility and stability characteristics of this compound. By explaining the causality behind its physicochemical properties and providing validated experimental workflows, this document serves as an essential resource for scientists working with this and structurally related molecules.

Chemical and Physical Properties

A summary of the key identifying and physical properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-2-furoic acid | [4] |

| CAS Number | 655255-06-4 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₅ | [4] |

| Molecular Weight | 227.21 g/mol | N/A |

| Appearance | White to off-white crystalline powder (typical) | [3] |

| Storage Temperature | 2-8°C | [4] |

Solubility Profile

The solubility of this compound is governed by the balance between its polar carboxylic acid group and its hydrophobic Boc group and furan ring.[3] This duality leads to variable solubility depending on the nature of the solvent.

Theoretical Solubility and Data

-

Organic Solvents : The presence of the bulky, nonpolar Boc group enhances lipophilicity, generally conferring good solubility in common polar aprotic organic solvents.[3][6]

-

Aqueous Solvents : As a carboxylic acid, its solubility in neutral water is expected to be poor due to the hydrophobic protecting group.[3] However, in basic aqueous solutions (e.g., NaOH, NaHCO₃), it readily deprotonates to form a water-soluble carboxylate salt.[7]

The following table summarizes the expected solubility based on general principles for Boc-protected amino acids and carboxylic acids.[1][3][6][8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl Acetate | High | The polar carbamate and carboxylic acid interact well, while the Boc group enhances overall solubility.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but the hydrophobic character of the Boc group can limit miscibility.[6] |

| Nonpolar | Hexane, Petroleum Ether | Insoluble | The overall polarity of the molecule is too high for dissolution in nonpolar solvents.[8] |

| Aqueous (Neutral) | Water (pH ~7) | Poor / Insoluble | The hydrophobic Boc group dominates, leading to poor water solubility.[3] |

| Aqueous (Basic) | 5% aq. NaHCO₃, 5% aq. NaOH | Soluble | The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[7][9] |

| Aqueous (Acidic) | 5% aq. HCl | Insoluble | The carboxylic acid remains protonated and the compound is insoluble. Note: Prolonged exposure may lead to deprotection. |

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to determine the qualitative solubility of the compound in various solvents.[9][10]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Dichloromethane, Methanol, Hexane

-

Spatula

Procedure:

-

Preparation : Add ~25 mg of the compound to a clean, dry test tube.

-

Solvent Addition : Add 0.5 mL of the selected solvent to the test tube.

-

Mixing : Vigorously mix the contents using a vortex mixer or by tapping the tube for 60 seconds.[7]

-

Observation : Visually inspect the solution.

-

Soluble : The solid has completely disappeared, forming a clear solution.

-

Sparingly Soluble / Insoluble : Solid material remains visible.

-

-

Record : Document the observations for each solvent tested.

-

Confirmation for Basic Solvents : For the test tube containing 5% NaOH where the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[9]

Caption: Workflow for Qualitative Solubility Testing.

Stability Profile

The chemical stability of a compound is its capacity to retain its molecular integrity under various environmental conditions.[11] For this compound, the key considerations are pH, temperature, and light exposure.

pH and Chemical Stability

The most significant chemical liability of this molecule is the Boc protecting group.

-

Acidic Conditions : The Boc group is designed to be labile under mild acidic conditions.[6] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. Reagents like trifluoroacetic acid (TFA) in DCM can cause rapid deprotection at room temperature.[6] Even exposure to cold 1N hydrochloric acid can lead to cleavage.[8]

-

Neutral and Basic Conditions : The Boc group is highly stable in neutral and basic media and is resistant to hydrolysis by bases and attack by most nucleophiles.[1][2] This stability is a key feature of its use as a protecting group.[12]

Caption: Primary Degradation Pathway: Acid-Catalyzed Boc-Deprotection.

Thermal Stability

The Boc group exhibits good thermal stability under typical laboratory conditions. While it is stable at physiological temperatures (e.g., 37°C), thermolytic cleavage can occur at high temperatures, often well above 100°C, and can be performed under solvent-free or continuous flow conditions.[13][14][15] The recommended storage at 2-8°C suggests that long-term stability at room temperature may be suboptimal, likely to prevent slow degradation over time.[4]

Photostability

Furan-containing compounds can be susceptible to photodegradation.[16] Furan rings with conjugated systems can undergo [2+2] cycloaddition reactions or trans-cis isomerization upon exposure to UV light.[17][18] While the specific photostability of this compound is not documented, it is prudent to assume potential photosensitivity. To ensure compound integrity, it should be stored protected from light.

Experimental Protocol: General Stability Study

This protocol outlines a foundational stability study based on ICH guidelines to assess the compound's integrity over time under various conditions.[19][20]

Materials:

-

High-purity this compound

-

Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Amber vials with inert caps

-

Analytical instrumentation (e.g., HPLC with UV detector, LC-MS)

Procedure:

-

Initial Analysis (T=0) : Perform a complete analysis of a reference sample to determine its initial purity and characterize any existing impurities. This includes appearance, assay, and degradation product profile.

-

Sample Preparation : Accurately weigh samples into amber vials. Prepare multiple vials for each storage condition and time point.

-

Storage : Place the vials in calibrated stability chambers set to desired conditions (e.g., long-term: 5°C; accelerated: 25°C/60% RH; stressed: 40°C/75% RH).[19] A photostability study should also be conducted by exposing the sample to a controlled light source.

-

Time Point Testing : At predetermined intervals (e.g., 0, 1, 3, 6 months), remove samples from each storage condition.

-

Analysis : Analyze the samples using a validated stability-indicating analytical method (typically HPLC).[11] Compare the results to the T=0 data, focusing on:

-

Assay : A decrease in the concentration of the parent compound.

-

Degradation Products : The appearance of new peaks or the increase in existing impurity peaks.

-

Appearance : Any change in color or physical form.

-

-

Data Evaluation : Evaluate the data to determine the rate of degradation and identify the primary degradation products. This information is used to establish a recommended shelf-life and storage conditions.[21]

Caption: High-Level Workflow for a Pharmaceutical Stability Study.

Conclusion

This compound is a compound with a predictable yet nuanced physicochemical profile. Its solubility is highest in polar aprotic organic solvents and basic aqueous solutions, a direct consequence of its molecular structure. The compound's stability is robust under neutral and basic conditions, but it is inherently sensitive to acid, which will readily cleave the Boc protecting group. Furthermore, the furan moiety necessitates protection from light to prevent potential photodegradation. For optimal preservation of its quality and purity, the compound should be stored in a tightly sealed, light-protected container at the recommended temperature of 2-8°C. Adherence to these guidelines and utilization of the provided protocols will ensure its successful application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Amino Acids Supplier [cds-bsx.com]

- 4. This compound | 655255-06-4 [sigmaaldrich.com]

- 5. 3-(TERT-BUTOXYCARBONYL) AMINO-L-2-FUROIC ACID | 655255-06-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.ws [chem.ws]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. iipseries.org [iipseries.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. research.ed.ac.uk [research.ed.ac.uk]

- 19. japsonline.com [japsonline.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. www3.paho.org [www3.paho.org]

Introduction: The Versatility of the Furan Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Furan-2-Carboxylic Acid Derivatives

Furan-2-carboxylic acid, a simple five-membered heterocyclic compound, serves as a foundational scaffold for a vast and diverse array of derivatives that have captured significant interest in medicinal chemistry.[1][2] The inherent aromaticity and the presence of an oxygen heteroatom, coupled with the reactivity of the carboxylic acid group, make it a privileged starting point for chemical modification. This versatility allows for the synthesis of molecules with finely-tuned steric and electronic properties, capable of interacting with a wide range of biological targets.[3] Consequently, furan-2-carboxylic acid derivatives have emerged as promising candidates in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[2][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key biological activities of these derivatives. It delves into their mechanisms of action, presents quantitative data from preclinical studies, and offers detailed, field-proven experimental protocols for their evaluation. The narrative is structured to provide not just data, but also a causal understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.

Core Biological Activities and Mechanisms of Action

The furan nucleus is a cornerstone in many biologically active compounds, acting as a versatile pharmacophore that can be tailored to target various pathological processes.[2][6]

Antimicrobial and Antibiofilm Activity

Furan derivatives have long been recognized for their potent antimicrobial properties against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] The well-known nitrofuran antibiotics, such as nitrofurantoin, leverage the furan ring as a central scaffold for their antibacterial action.[8]

Mechanism of Action: The antimicrobial efficacy of many furan derivatives is attributed to their ability to disrupt essential cellular processes. For instance, nitrofurans are activated by bacterial reductases to form reactive intermediates that damage bacterial DNA and ribosomal proteins.[3] More recent research has uncovered nuanced mechanisms. Certain furan-2-carboxamides have demonstrated significant antibiofilm activity against Pseudomonas aeruginosa.[9] These compounds are believed to act as anti-quorum sensing agents, interfering with the bacterial communication systems that regulate virulence factors and biofilm formation, potentially by targeting receptors like LasR.[9] Studies have also shown that furan fatty acids can act as inhibitors of microbial growth, with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Quantitative Data Summary: Antimicrobial Activity

| Derivative Class/Compound | Target Organism | Activity Metric (MIC) | Reference |

| 3-(Furan-2-yl)propenoic acid derivatives | Candida albicans | 64 µg/mL | [10] |

| 3-(Furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | 128 µg/mL | [10] |

| 3-Aryl-3(furan-2-yl) propanoic acid | Escherichia coli | 64 µg/mL | [11] |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus subtilis, E. coli | 250 µg/mL | [12][13] |

| Carbamothioyl-furan-2-carboxamide derivative (4f) | Bacillus cereus | 230 µg/mL | [14] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound. Its self-validating nature comes from the inclusion of positive (known antibiotic) and negative (no compound) controls, ensuring the assay is performing as expected.

-

Preparation of Stock Solution: Dissolve the test furan derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) in an appropriate broth (e.g., Mueller-Hinton Broth - MHB). Adjust the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL.[10]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution in MHB to achieve a range of desired concentrations.[4]

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.[10] Include a positive control well (broth + inoculum + standard antibiotic like Gentamicin) and a negative/sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

-

Result Interpretation: The MIC is the lowest concentration of the furan derivative at which no visible growth of the microorganism is observed.[4][10]

Workflow for Antimicrobial Screening

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biojournals.us [biojournals.us]

- 8. chempoint.com [chempoint.com]

- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijabbr.com [ijabbr.com]

- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Furan Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a chemical versatility and biological promiscuity that have cemented its status as a privileged scaffold in drug design. Found in a wide array of natural products and synthetic pharmaceuticals, the furan moiety imparts unique physicochemical and electronic properties to molecules, often enhancing their pharmacokinetic and pharmacodynamic profiles.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted role of the furan ring in medicinal chemistry, from its fundamental properties to its application in targeted therapies and the associated metabolic considerations.

Physicochemical Properties and Electronic Nature of the Furan Ring

The furan ring is a planar, aromatic system conforming to Hückel's rule with 6 π-electrons.[3] One of the oxygen's lone pairs participates in the delocalized π-system, which is crucial for its aromaticity.[4] However, the resonance energy of furan (16-18 kcal/mol) is significantly lower than that of benzene (~36 kcal/mol), indicating a less pronounced aromatic character.[3] This modest aromaticity is a key determinant of its reactivity, rendering it more susceptible to both electrophilic substitution and cycloaddition reactions than its carbocyclic counterpart.[3][5]

The presence of the electronegative oxygen atom polarizes the ring, creating a dipole moment and influencing its interactions with biological targets. The oxygen atom can also act as a hydrogen bond acceptor, a critical feature for molecular recognition at receptor binding sites.[1]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₄H₄O | [6] |

| Molar Mass | 68.07 g/mol | [6] |

| Appearance | Colorless, volatile liquid | [6] |

| Boiling Point | 31.3 °C | [6] |

| Resonance Energy | ~16-18 kcal/mol | [3] |

| Aromaticity | Modest, less than benzene but aromatic | [3][6] |

| Reactivity | Susceptible to electrophilic substitution and cycloaddition | [3][5] |

The Furan Ring as a Bioisostere

In medicinal chemistry, the concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with comparable biological activity, is a powerful tool. The furan ring is frequently employed as a bioisostere for the phenyl ring and other aromatic systems like thiophene.[1][7] This substitution can offer several advantages:

-

Modulation of Physicochemical Properties: Replacing a phenyl ring with a furan ring can alter a molecule's polarity, solubility, and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Metabolic Stability: The furan ring can be more resistant to certain metabolic transformations compared to a phenyl ring, potentially leading to a longer half-life and improved bioavailability.

-

Enhanced Receptor Interactions: The unique electronic distribution and hydrogen bonding capability of the furan ring can lead to more favorable interactions with the target receptor, resulting in increased potency and selectivity.[1]

A classic example of this is the development of the H2 receptor antagonist ranitidine , where the imidazole ring of cimetidine was replaced with a furan moiety, leading to a compound with a better side-effect profile and longer duration of action.

Synthesis of Furan-Containing Scaffolds

The construction of the furan ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of substituted furans.

Paal-Knorr Furan Synthesis

This is one of the most common methods for synthesizing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[8][9]

Experimental Protocol: General Procedure for Paal-Knorr Furan Synthesis

-

Dissolution: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent.

-

Purification: Purify the crude product by distillation or column chromatography.

Feist-Benary Furan Synthesis

This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as pyridine or ammonia.[10][11]

Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis

-

Mixing Reactants: Combine the α-halo ketone and the β-dicarbonyl compound in a suitable solvent (e.g., ethanol, pyridine).

-

Base Addition: Add the base to the reaction mixture.

-

Heating: Heat the mixture to reflux for several hours until the reaction is complete.

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and purify the product by distillation or chromatography.

The Furan Ring in Diverse Therapeutic Areas

The furan scaffold is a recurring motif in drugs across a wide spectrum of therapeutic indications, a testament to its favorable pharmacological properties.[1]

Anticancer Agents

Numerous furan-containing compounds have demonstrated potent anticancer activity.[2] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways or cellular processes. For instance, certain furan-based chalcones have been shown to exhibit significant antiproliferative effects.[12][13]

Structure-Activity Relationship (SAR) of Furan-Fused Chalcones:

Studies have shown that the fusion of a furan ring to the A-ring of a chalcone can significantly enhance its antiproliferative activity.[13] The position of substituents on both the furan and the other aromatic ring plays a crucial role in determining the potency.

| Compound | Furan Ring Position | IC₅₀ (µM) against HL-60 cells | Source |

| 2',4'-dihydroxychalcone | N/A | 305 | [13] |

| Furan-fused chalcone (linear) | Fused to A-ring | 70.8 | [13] |

| Furan-fused chalcone (bent) | Fused to A-ring | 20.9 | [13] |

Antimicrobial Agents

Furan derivatives have a long history as effective antimicrobial agents. A prominent example is nitrofurantoin , a synthetic nitrofuran derivative used in the treatment of urinary tract infections. The antimicrobial activity of nitrofurans is attributed to the reduction of the nitro group by bacterial reductases to form highly reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1]

The furan ring in these compounds acts as a scaffold and is essential for their electron-transfer properties.[1] Various other furan derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[14][15]

Anti-inflammatory Drugs

The furan moiety is also present in several anti-inflammatory agents. Some furan derivatives have been found to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[16][17] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Metabolic Fate and Toxicological Considerations of Furan-Containing Compounds

While the furan ring is a valuable component of many therapeutic agents, it is not without its metabolic liabilities. The in vivo oxidation of the furan ring, primarily mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[18]

Metabolic Activation Pathway

The P450-catalyzed oxidation of the furan ring typically proceeds through an epoxide intermediate, which can then rearrange to form a reactive α,β-unsaturated γ-dicarbonyl species, such as cis-2-butene-1,4-dial (BDA) from the parent furan.[18][19]

These reactive metabolites are electrophilic and can form covalent adducts with cellular nucleophiles, including proteins and DNA. This adduction can lead to cellular dysfunction, cytotoxicity, and, in some cases, carcinogenicity.[20][21]

Hepatotoxicity

A significant concern associated with some furan-containing compounds is their potential for hepatotoxicity.[22][23][24] The liver, being the primary site of drug metabolism, is particularly susceptible to damage from reactive metabolites. The formation of protein adducts in hepatocytes can disrupt cellular function and trigger an immune response, leading to liver injury.

It is crucial for medicinal chemists to be aware of this potential liability when designing furan-containing drug candidates. Strategies to mitigate this risk include the introduction of substituents that block the sites of metabolic oxidation or that electronically deactivate the furan ring.

Conclusion and Future Perspectives

The furan ring continues to be a highly valuable and frequently utilized scaffold in medicinal chemistry. Its unique combination of aromaticity, reactivity, and bioisosteric potential provides a rich platform for the design of novel therapeutic agents with diverse biological activities.[1][25] While the potential for metabolic activation and toxicity requires careful consideration, a thorough understanding of the structure-toxicity relationships can guide the design of safer and more effective furan-containing drugs.

Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of functionalized furans, the exploration of furan derivatives as modulators of new and challenging biological targets, and the application of computational and predictive toxicology tools to better assess and mitigate the risks associated with furan metabolism. The enduring presence of the furan ring in the pharmacopeia is a clear indication of its profound and lasting impact on the field of drug discovery.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Furan as a versatile synthon [pubsapp.acs.org]

- 6. Furan - Wikipedia [en.wikipedia.org]

- 7. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Feist-Benary synthesis of furan [quimicaorganica.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. ijabbr.com [ijabbr.com]

- 15. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 16. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]

- 21. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. focusontoxpath.com [focusontoxpath.com]

- 25. Pharmacological activity of furan derivatives [wisdomlib.org]

An In-depth Technical Guide to the Synthesis and Application of Boc-Protected Amino Acids

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in modern synthetic organic chemistry, particularly in the assembly of peptides and other complex molecular architectures. Its widespread adoption is a direct consequence of its unique chemical properties: remarkable stability under a wide range of basic and nucleophilic conditions, contrasted with its clean, quantitative removal under moderately acidic conditions. This guide provides an in-depth examination of the theory and practice of using Boc-protected amino acids. We will explore the fundamental reaction mechanisms of Boc protection and deprotection, provide detailed, field-proven experimental protocols for both the synthesis of Boc-amino acids and their application in Solid-Phase Peptide Synthesis (SPPS), and discuss critical process considerations, including the mitigation of common side reactions through the strategic use of scavengers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust chemical tool with a high degree of precision and success.

Introduction: The Strategic Imperative for Amine Protection

In the intricate process of peptide synthesis, the goal is to form a specific sequence of amide bonds. An amino acid, however, possesses at least two reactive functional groups: the nucleophilic α-amino group and the electrophilic α-carboxyl group. Uncontrolled, these groups would react indiscriminately, leading to a statistical mixture of oligomers and polymers. The strategic use of "protecting groups" is the foundational principle that makes controlled, sequential synthesis possible.

A protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions. After the desired transformation is complete elsewhere in the molecule, the protecting group is removed to reveal the original functionality. The tert-butyloxycarbonyl (Boc) group, introduced by McKay and Albertson, became a pillar of peptide synthesis due to its ideal characteristics. It is easily introduced, robust during the peptide coupling step, and can be cleanly removed without compromising the integrity of the growing peptide chain.[1] This guide will focus on the Boc/Bzl strategy, where the temporary Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by more acid-stable benzyl (Bzl)-based groups. This difference in acid lability is the key to its successful application.[2]

The Chemistry of the Boc Group

Mechanism of Boc Protection

The most common and efficient method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), under basic conditions.[2] The mechanism is a straightforward nucleophilic acyl substitution.

-

Deprotonation: A base (e.g., NaOH, Na₂CO₃, or an organic base like triethylamine) deprotonates the α-amino group of the amino acid, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of the amino nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.

-

Decomposition: The unstable tert-butyl carbonate anion readily picks up a proton and then decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3]

The evolution of CO₂ gas is a key indicator that the reaction is proceeding and serves as a powerful thermodynamic driving force, often resulting in high yields of the N-Boc-protected amino acid.[3]

Mechanism of Acid-Catalyzed Deprotection

The defining feature of the Boc group is its lability under moderately acidic conditions, most commonly using trifluoroacetic acid (TFA).[1] This deprotection proceeds through a stable tertiary carbocation intermediate.

-

Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc carbamate.

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a resonance-stabilized carbamic acid and a highly stable tert-butyl cation.

-

Fragmentation: The tert-butyl cation is volatile and typically fragments into isobutylene gas.

-

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, losing carbon dioxide to liberate the free α-amino group as its ammonium salt (e.g., trifluoroacetate salt).[4]

The generation of gaseous byproducts (isobutylene and CO₂) ensures that the deprotection reaction is irreversible and proceeds to completion.

Synthesis and Characterization of Boc-Amino Acids

While a vast library of Boc-amino acids is commercially available, in-house synthesis may be required for novel or isotopically labeled analogues. The procedure is robust and generally high-yielding.

Experimental Protocol 1: Synthesis of N-Boc-L-Phenylalanine

This protocol is a representative example for the synthesis of a Boc-protected amino acid.

-

Dissolution: In a suitable reaction vessel, dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (sufficient to fully dissolve the amino acid).[1]

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the cold, stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC) (a typical mobile phase is 95:5:1 DCM/MeOH/Acetic Acid). The product spot should be visible by staining with ninhydrin (starting material) and permanganate (product).

-

Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Wash: Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O and tert-butanol.

-

Acidification: Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl or aqueous KHSO₄. The N-Boc-L-phenylalanine will precipitate as a white solid.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by crystallization if necessary.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a robust method for SPPS. The peptide is assembled on a solid support (resin), and each cycle of amino acid addition involves a series of discrete steps.[1]

The Boc-SPPS Cycle

A single cycle to add one amino acid to the growing peptide chain consists of the following steps:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed.

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine.

-

Coupling: The next incoming Nα-Boc-protected amino acid is activated and coupled to the N-terminus.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Experimental Protocol 2: Manual Boc-SPPS Cycle

This protocol details a single coupling cycle for a polystyrene-based resin (e.g., MBHA resin for a peptide amide) with a typical loading of 0.5 mmol/g. Volumes are per gram of resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 15 mL) for 30 minutes in a reaction vessel with agitation. Drain the solvent.

-

Nα-Boc Deprotection:

-

Washing:

-

Wash the resin with DCM (3 x 15 mL).

-

Wash with isopropanol (IPA) (2 x 15 mL) to help remove residual TFA.[2]

-

Wash with DCM (3 x 15 mL).

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL/g). Agitate for 5 minutes and drain.[1]

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3 x 15 mL).

-

-

Amino Acid Coupling (HBTU Activation):

-

In a separate vessel, dissolve the incoming Nα-Boc-amino acid (3 eq) and HBTU (2.9 eq) in N,N-dimethylformamide (DMF, ~5 mL).

-

Add DIEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor reaction completion using the qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates a complete reaction.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 15 mL).

-

Wash with DCM (3 x 15 mL). The resin is now ready for the next cycle.

-

Note on In Situ Neutralization: To improve efficiency, especially for difficult sequences, the neutralization and coupling steps can be combined. In this method, the activated amino acid solution containing the coupling base (DIEA) is added directly to the washed, protonated peptide-resin from step 3.[6]

Key Challenge: Side Reactions and Scavenger Use

The primary challenge in Boc chemistry arises during the deprotection step. The highly reactive tert-butyl cation generated during acidolysis can act as an electrophile and alkylate nucleophilic side chains of certain amino acids, leading to undesired, often irreversible, modifications.[7]

The Causality of Side Reactions

-

Tryptophan (Trp): The indole side chain is electron-rich and highly susceptible to electrophilic attack by the tert-butyl cation, leading to alkylation at various positions on the indole ring.[8]

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

-

Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenol side chains, respectively, are also susceptible to alkylation.

The Solution: Scavengers

To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the deprotection or final cleavage cocktail.[4] These compounds are present in high concentration and are designed to react with and neutralize the tert-butyl cation much faster than the sensitive residues of the peptide.

The choice of scavenger is critical and depends on the amino acids present in the sequence.

| Sensitive Residue(s) | Recommended Scavenger(s) | Purpose & Mechanism of Action |

| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES) | These silanes act as highly efficient hydride donors. They reduce the tert-butyl cation to isobutane, preventing it from acting as an electrophile.[4] |

| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | These scavengers provide a sacrificial thioether to be alkylated. They also have reducing properties that can prevent the oxidation of methionine.[9] |

| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A highly effective scavenger for cations and also helps prevent reattachment of some thiol protecting groups.[9] |

| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys, becoming preferentially alkylated by the tert-butyl cation.[4] |

Standard Scavenger Cocktails

For final cleavage of the peptide from the resin with simultaneous side-chain deprotection (e.g., using strong acids like HF or TFMSA), scavenger cocktails are essential.

| Cocktail Name | Composition (v/v/v) | Primary Use |

| Standard Cleavage | TFA / TIS / H₂O (95 : 2.5 : 2.5) | A general-purpose and effective cocktail for most peptides, especially those containing Trp.[6] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A powerful, universal cocktail for peptides containing multiple sensitive residues, including Cys, Met, and Trp.[6][9] |

Conclusion

The Boc protecting group, a foundational tool in chemical synthesis, offers a powerful and reliable strategy for the protection of amines. Its utility is rooted in a simple yet elegant chemical principle: stability to base and nucleophiles, paired with predictable lability in acid. This guide has detailed the mechanistic underpinnings of Boc chemistry, provided robust protocols for its practical application, and addressed the critical challenge of carbocation-mediated side reactions. By understanding the causality behind experimental choices—from the selection of a neutralization scheme to the rational design of a scavenger cocktail—researchers can harness the full potential of Boc-protected amino acids to assemble complex peptides and other molecules with high fidelity and yield. The principles and protocols outlined herein provide a comprehensive framework for the successful implementation of this indispensable synthetic methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Amino Furan Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, a deceptively simple five-membered aromatic heterocycle, has proven to be a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and synthetic versatility have cemented its status as a "privileged scaffold," capable of interacting with a wide array of biological targets. This technical guide navigates the historical landscape and chemical evolution of a particularly significant subclass: the 3-amino furan carboxylic acids. From the foundational discoveries in furan chemistry to the sophisticated synthetic strategies of the modern era, we will explore the causality behind experimental choices, the validation of synthetic protocols, and the ever-expanding therapeutic potential of these remarkable molecules.

A Historical Perspective: From Furfural to Functionalized Furans

The journey of furan chemistry begins not in a pharmaceutical lab, but in the realm of agricultural chemistry. The name "furan" itself is derived from the Latin furfur, meaning bran, from which the derivative furfural was first isolated.[2] Key milestones in the early history of furan chemistry laid the groundwork for future innovations:

-

1780: Carl Wilhelm Scheele describes the first furan derivative, 2-furoic acid.[2]

-

1831: Johann Wolfgang Döbereiner reports the discovery of furfural.[2]

-

1870: Heinrich Limpricht prepares furan for the first time, which he named "tetraphenol".[2]

While these early discoveries were pivotal, the synthesis of functionalized furans, particularly those with the challenging 3-amino substitution pattern, would have to await the development of more sophisticated synthetic methodologies. The classical approaches to furan synthesis, while groundbreaking for their time, did not readily lend themselves to the direct introduction of an amino group at the 3-position.

The Classical Era: Paal-Knorr and Feist-Benary Syntheses

The late 19th and early 20th centuries saw the development of two cornerstone reactions for furan synthesis:

-

Paal-Knorr Furan Synthesis (1884): This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. While robust for producing a variety of substituted furans, the starting materials required for the synthesis of 3-amino furans were not readily accessible.[3]

-

Feist-Benary Furan Synthesis (1902, 1911): This reaction utilizes the condensation of α-halo ketones with β-dicarbonyl compounds.[4][5] Similar to the Paal-Knorr synthesis, the direct incorporation of a 3-amino substituent was not a straightforward application of this methodology.

These classical methods were instrumental in establishing the fundamentals of furan chemistry but highlighted the need for more versatile and regioselective synthetic routes to access a wider range of functionalized furan derivatives, including the elusive 3-amino furan carboxylic acids.

The Modern Era: Tailored Syntheses of 3-Amino Furan Carboxylic Acids

The limitations of classical methods spurred the development of innovative synthetic strategies in the latter half of the 20th century and into the 21st. These modern techniques provide the necessary tools to introduce the desired amino and carboxylic acid functionalities with greater control and efficiency.

Multi-component Reactions: A Paradigm of Efficiency

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been successfully applied to the synthesis of 3-aminofurans.

A notable example is the copper-catalyzed three-component reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne. This one-pot synthesis provides a direct route to polysubstituted 3-aminofurans with good to excellent yields. The choice of a copper catalyst is critical for facilitating the key carbon-carbon and carbon-nitrogen bond formations.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 3-Aminofurans

-

Reaction Setup: To a solution of the 2-ketoaldehyde (1.0 mmol) and the secondary amine (1.2 mmol) in a suitable solvent such as toluene (5 mL) in a sealed tube, add the terminal alkyne (1.5 mmol) and copper(I) iodide (0.1 mmol).

-

Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-